molecular formula C25H36O5 B1238010 manoalide

manoalide

Cat. No.: B1238010
M. Wt: 416.5 g/mol
InChI Key: FGJIDQWRRLDGDB-FRKPEAEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manoalide involves multiple steps, starting from simpler organic compounds. The key steps include the formation of the gamma-hydroxybutenolide ring, the alpha-hydroxydihydropyran ring, and the trimethylcyclohexenyl ring . These functional groups are crucial for the biological activity of this compound.

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponge Luffariella variabilis is known to produce this compound and its analogues in significant quantities . The extraction process involves harvesting the sponges, followed by solvent extraction and purification to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Manoalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which retain the core structure but have modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .

Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one

InChI

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+

InChI Key

FGJIDQWRRLDGDB-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C

Synonyms

manoalide

Origin of Product

United States

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